An In-depth Technical Guide to 3-O-Methyl-D-glucose-13C for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-O-Methyl-D-glucose-13C for Researchers and Drug Development Professionals
Introduction
3-O-Methyl-D-glucose-13C (3-OMG-13C) is a stable, isotopically labeled monosaccharide that serves as a valuable tool in metabolic research and drug development. It is a non-metabolizable analog of D-glucose, meaning it is transported into cells by the same glucose transporters but is not subsequently processed in the glycolytic pathway.[1][2] This key characteristic makes it an ideal tracer for studying glucose transport kinetics and for quantifying transporter activity in various cell types and tissues. The incorporation of a carbon-13 isotope allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering a non-radioactive alternative to traditional tracer methods.[3]
This technical guide provides a comprehensive overview of 3-O-Methyl-D-glucose-13C, including its chemical and physical properties, applications in research, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound to investigate glucose metabolism and its role in health and disease.
Physicochemical Properties
3-O-Methyl-D-glucose-13C is a derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. The carbon-13 isotope can be incorporated at various positions within the glucose ring or in the methyl group, with uniformly labeled [U-13C6]glucose being a common precursor for synthesis.[4]
Table 1: Physical and Chemical Properties of 3-O-Methyl-D-glucose (13C6, 99%)
| Property | Value | Reference |
| Molecular Formula | C*C6H14O6 | [4] |
| Molecular Weight | 200.14 g/mol | [4] |
| Isotopic Purity | 99% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage Temperature | Room temperature, away from light and moisture | [4] |
Applications in Research and Drug Development
The primary application of 3-O-Methyl-D-glucose-13C stems from its ability to act as a competitive inhibitor of glucose transport without being metabolized. This makes it an invaluable tool for:
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Studying Glucose Transporter (GLUT) Activity: 3-OMG is transported by various GLUT isoforms, most notably GLUT1, which is ubiquitously expressed and crucial for glucose uptake in many tissues, including the brain and red blood cells.[5][6] By measuring the rate of 3-OMG-13C uptake, researchers can directly assess the activity of these transporters.
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Drug Development: In the context of diseases like cancer, where altered glucose metabolism is a hallmark, and in neurological disorders associated with impaired glucose transport, 3-OMG-13C can be used to screen for and characterize drugs that modulate GLUT activity.
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Metabolic Flux Analysis: As a stable isotope tracer, 3-OMG-13C can be used in metabolic flux studies to dissect complex metabolic pathways.[3]
-
In Vivo Imaging: While less common for the 13C-labeled form, radiolabeled 3-O-methyl-D-glucose has been used in positron emission tomography (PET) to study glucose transport in vivo.[1]
Experimental Protocols
Synthesis of 3-O-Methyl-D-glucose
The synthesis of 3-O-Methyl-D-glucose typically involves the selective methylation of a partially protected D-glucose derivative. A general synthetic strategy starts with the protection of the hydroxyl groups at positions 1, 2, 4, and 6 of D-glucose, leaving the hydroxyl group at the C3 position available for methylation. This is often followed by deprotection to yield the final product. A common method involves the use of acetone (B3395972) to form di-O-isopropylidene-D-glucose, which can then be methylated.
A plausible synthetic route starting from D-glucose is outlined below:
For the synthesis of the 13C-labeled version, a 13C-labeled methylating agent (e.g., 13CH3I) would be used in the methylation step.
In Vitro Glucose Uptake Assay using 3-O-Methyl-D-glucose-13C and LC-MS
This protocol describes a method for measuring the uptake of 3-O-Methyl-D-glucose-13C in cultured cells, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., cancer cell line, primary neurons)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
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Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
3-O-Methyl-D-glucose-13C (stock solution in water or buffer)
-
Unlabeled 3-O-Methyl-D-glucose (for competition experiments)
-
Cytochalasin B (glucose transporter inhibitor)
-
Ice-cold PBS
-
Lysis buffer (e.g., methanol/water)
-
Internal standard for LC-MS (e.g., 13C-labeled sorbitol)
-
LC-MS system
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 12-well plates) and grow to the desired confluency.
-
Starvation: Prior to the assay, wash the cells with PBS and incubate in a glucose-free medium for a defined period (e.g., 1-2 hours) to upregulate glucose transporters.
-
Uptake Initiation: Remove the starvation medium and add KRH buffer containing a known concentration of 3-O-Methyl-D-glucose-13C (e.g., 1-10 mM). For control wells, add buffer with an excess of unlabeled 3-O-Methyl-D-glucose (competition) or cytochalasin B (inhibition).
-
Incubation: Incubate the cells at 37°C for a specific time course (e.g., 5, 10, 15, 30 minutes). The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Extraction: Add ice-cold lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the amount of intracellular 3-O-Methyl-D-glucose-13C relative to the internal standard.
In Vivo Glucose Transport Study
This protocol provides a general framework for an in vivo study in a rodent model to assess glucose transport in a specific tissue.
Materials:
-
Animal model (e.g., mouse, rat)
-
Anesthetic
-
Sterile saline
-
3-O-Methyl-D-glucose-13C solution (sterile, for injection)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Equipment for tissue homogenization
-
LC-MS system
Procedure:
-
Animal Preparation: Acclimatize animals and fast overnight to ensure a stable baseline blood glucose level.
-
Tracer Administration: Anesthetize the animal and administer a bolus of 3-O-Methyl-D-glucose-13C via a suitable route (e.g., tail vein injection).[7] The dosage should be optimized based on the animal model and the target tissue.
-
Time Course: At predefined time points after injection (e.g., 15, 30, 60, 120 minutes), collect blood samples and euthanize the animal.
-
Tissue Collection: Rapidly excise the tissue of interest (e.g., brain, tumor, muscle) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Tissue Homogenization and Extraction: Homogenize the frozen tissue in a suitable buffer and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction).
-
Sample Analysis: Quantify the concentration of 3-O-Methyl-D-glucose-13C in the tissue extracts and plasma samples using LC-MS.
Table 2: Representative Experimental Parameters for Glucose Transport Studies
| Parameter | In Vitro Assay (Cultured Cells) | In Vivo Study (Rodent Model) |
| Tracer | 3-O-Methyl-D-glucose-13C | 3-O-Methyl-D-glucose-13C |
| Tracer Concentration/Dose | 1-10 mM | 50-200 mg/kg |
| Incubation/Circulation Time | 5-30 minutes | 15-120 minutes |
| Inhibitor Control | Cytochalasin B (10-50 µM) | Co-administration of a known transport inhibitor |
| Detection Method | LC-MS, NMR | LC-MS, NMR |
Signaling Pathway and Mechanism of Transport
3-O-Methyl-D-glucose is primarily transported across the cell membrane by the GLUT family of facilitative glucose transporters, with GLUT1 being a major contributor in many cell types.[5] The transport process is a form of facilitated diffusion, driven by the concentration gradient of the substrate. The transporter undergoes a conformational change to move the substrate across the membrane. This process, known as the alternating access model, involves the following key steps:
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Outward-Open Conformation: The transporter is open to the extracellular space.
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Substrate Binding: 3-O-Methyl-D-glucose binds to a specific site within the transporter.
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Conformational Change to Occluded State: Upon binding, the transporter undergoes a conformational change that closes the extracellular gate and encloses the substrate.
-
Conformational Change to Inward-Open State: The intracellular gate opens, releasing the substrate into the cytoplasm.
-
Reorientation: The empty transporter reverts to the outward-open conformation to begin a new cycle.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-ð-methyl-D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10492-PK [isotope.com]
- 5. Glucose transporter - Wikipedia [en.wikipedia.org]
- 6. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
